Product packaging for 8-Chloropyrimido[5,4-d]pyrimidin-2-amine(Cat. No.:CAS No. 1260850-64-3)

8-Chloropyrimido[5,4-d]pyrimidin-2-amine

Cat. No.: B11909861
CAS No.: 1260850-64-3
M. Wt: 181.58 g/mol
InChI Key: WWJYTELWYPTUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Chloropyrimido[5,4-d]pyrimidin-2-amine is a versatile chemical intermediate based on the privileged pyrimido[5,4-d]pyrimidine scaffold, a fused bicyclic heterocycle system known for its broad biological activity and significance in medicinal chemistry . This compound is of high interest in early-stage drug discovery for the development of novel therapeutic agents. The core scaffold is recognized as a purine mimetic, allowing it to interact with various enzymatic targets . The specific substitution pattern of the chlorine atom at the 8-position and the amine group at the 2-position makes this derivative a valuable building block for further functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling the creation of diverse compound libraries for biological screening. The pyrimido[5,4-d]pyrimidine class has recently been identified as a promising novel molecular scaffold for developing agents against neglected tropical diseases. Research has demonstrated that derivatives of this core structure exhibit potent, low-micromolar activity against Trypanosoma brucei (the parasite responsible for sleeping sickness) and Leishmania infantum . These compounds show high selectivity indices, positioning them as excellent starting points for anti-parasitic drug development programs . Furthermore, due to its structural similarity to known kinase inhibitors, this scaffold is being explored in oncology research. The core structure is a key feature in the design of molecules that target receptor tyrosine kinases (RTKs) and other kinase families implicated in cancer cell proliferation and survival . The presence of the chlorine atom is a common strategy in medicinal chemistry to influence a compound's pharmacokinetic properties and binding affinity, with over 250 FDA-approved drugs containing chlorine . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN5 B11909861 8-Chloropyrimido[5,4-d]pyrimidin-2-amine CAS No. 1260850-64-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260850-64-3

Molecular Formula

C6H4ClN5

Molecular Weight

181.58 g/mol

IUPAC Name

4-chloropyrimido[5,4-d]pyrimidin-6-amine

InChI

InChI=1S/C6H4ClN5/c7-5-4-3(10-2-11-5)1-9-6(8)12-4/h1-2H,(H2,8,9,12)

InChI Key

WWJYTELWYPTUCR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)C(=NC=N2)Cl

Origin of Product

United States

Synthetic Methodologies for Pyrimidopyrimidine Derivatives

Classical and Established Synthetic Routes to the Pyrimidopyrimidine Core Structure

Traditional methods for synthesizing the pyrimidopyrimidine nucleus have been well-documented, primarily relying on the strategic construction of the fused pyrimidine (B1678525) rings. These established routes, including cyclocondensation, multicomponent reactions, and ring transformations, have laid the groundwork for the synthesis of a wide array of pyrimidopyrimidine derivatives.

Cyclocondensation Reactions for Pyrimidine Ring Annulation

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimido[5,4-d]pyrimidines. This strategy typically involves the reaction of a suitably substituted pyrimidine with a reagent that can form the second pyrimidine ring. A common approach begins with aminopyrimidine derivatives which undergo condensation with various electrophilic reagents.

For instance, the synthesis of 4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones was achieved through the reaction of 2,3-diaminomaleonitrile with phenyl isocyanate. This reaction proceeds via a condensation process to form an intermediate, 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea, which then reacts with aldehydes in the presence of a base like triethylamine (B128534) to yield the final bicyclic system. rsc.org

Another illustrative example is the synthesis of pyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)-tetraones. This route starts with the alkylation of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, followed by nitration. rsc.org The subsequent cyclization step, often involving a palladium catalyst, leads to the formation of the fused pyrimidopyrimidine structure. rsc.org These multistep sequences, while effective, often require specific and sometimes harsh reaction conditions.

The versatility of this approach is further demonstrated by the reaction of 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile with various reagents to form a series of pyrimidine and pyrimidopyrimidine derivatives. researchgate.net For example, prolonged heating of certain pyrimidine derivatives with an excess of formic acid can lead to the formation of the pyrimido[5,4-d]pyrimidin-4-one system. researchgate.net

The following table summarizes key starting materials and reagents used in cyclocondensation reactions to form pyrimidopyrimidine cores:

Starting Pyrimidine DerivativeReagent(s)Resulting Pyrimidopyrimidine Core
2,3-DiaminomaleonitrilePhenyl isocyanate, Aldehydes1,3,4,7-Tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione
Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylateAlkyl halide, HNO₃/H₂SO₄, Allyl urea (B33335)Pyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)-tetraone
6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrileFormic acidPyrimido[5,4-d]pyrimidin-4-one

Multicomponent Reactions (MCRs) for Pyrimidopyrimidine Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex heterocyclic systems like pyrimidopyrimidines in a single step from three or more starting materials. mdpi.comnih.gov This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov

A notable example is the Biginelli-type reaction, which has been adapted for the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org In one such procedure, a one-pot reaction of aryl aldehydes, barbituric acid, and urea or thiourea (B124793) in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in refluxing water yields the desired products in excellent yields. rsc.orgresearchgate.net

Similarly, pyrimido[4,5-b]quinolines can be synthesized via a one-pot, three-component reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by trityl chloride. nih.gov While not a pyrimido[5,4-d]pyrimidine (B1612823), this illustrates the utility of MCRs in constructing related fused pyrimidine systems. The use of various catalysts, including Lewis acids and organocatalysts, is common in these reactions to facilitate the cascade of bond-forming events. mdpi.comnih.gov

The following table provides examples of multicomponent reactions used to synthesize pyrimidopyrimidine and related fused structures:

Reactant 1Reactant 2Reactant 3CatalystProduct
Aryl aldehydeBarbituric acidUrea/ThioureaCeric Ammonium Nitrate (CAN)Tetrahydropyrimido[4,5-d]pyrimidine-dione rsc.orgresearchgate.net
AldehydeDimedone6-Amino-1,3-dimethyluracilTrityl ChloridePyrimido[4,5-b]quinoline nih.gov
AldehydeMalononitrileBenzamidine hydrochlorideMagnetic nano Fe₃O₄ particlesPyrimidine-5-carbonitrile derivative growingscience.com

Ring Transformation and Rearrangement Approaches

Ring transformation reactions provide an alternative pathway to the pyrimidopyrimidine scaffold, often involving the rearrangement of a pre-existing heterocyclic ring into the desired bicyclic system. The Dimroth rearrangement is a well-known example of such a transformation in heterocyclic chemistry. nih.gov This rearrangement typically involves the isomerization of heterocycles through a process of ring opening and subsequent ring closure, which can be catalyzed by acid or base, or induced by heat or light. nih.gov

Specifically, in the context of pyrimido[5,4-d]pyrimidines, a synthetic approach involves the Dimroth rearrangement of an intermediate to form the final scaffold. nih.gov For example, compounds with a pyrimido[5,4-d]pyrimidine core have been synthesized by reacting an intermediate with a suitable nucleophile at elevated temperatures, inspired by previously reported reaction conditions for Dimroth rearrangements. nih.gov

While less common than direct cyclization methods, ring transformations can offer unique entry points to novel pyrimidopyrimidine derivatives. The course of these rearrangements is influenced by several factors, including the substitution pattern on the ring and the reaction conditions. nih.govwur.nl For instance, the reactivity of a pyrimidine ring towards nucleophiles, a key step in many ring transformations, is enhanced by the quaternization of one or two of the nitrogen atoms. wur.nl

Advanced Synthetic Strategies and Catalytic Approaches for Pyrimidopyrimidine Scaffolds

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of catalyst-free systems, green chemistry principles, and energy-efficient techniques like microwave irradiation for the synthesis of pyrimidopyrimidines.

Catalyst-Free and Green Chemistry Methods

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.in This includes the use of safer solvents like water, solvent-free reaction conditions, and the development of catalyst-free protocols. rasayanjournal.co.inresearchgate.net

One-pot multicomponent reactions under solvent-free conditions represent a green approach to pyrimidopyrimidine synthesis. rsc.org For instance, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved through a three-component reaction of barbituric acid, an aromatic aldehyde, and thiourea in water, which acts as a green solvent. researchgate.net In some cases, the reactions can be performed under catalyst- and solvent-free conditions, relying on the inherent reactivity of the starting materials. mdpi.com For example, the [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals has been described to occur under catalyst- and solvent-free conditions to produce trisubstituted and tetrasubstituted pyrimidine derivatives. mdpi.com

The use of recyclable catalysts, such as β-cyclodextrin in aqueous media, also aligns with green chemistry principles by allowing for easy separation and reuse of the catalyst. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. cdnsciencepub.comresearchgate.net This technology has been successfully applied to the synthesis of pyrimidopyrimidine derivatives.

For example, a solvent-free procedure for the synthesis of pyrimido[4,5-d]pyrimidine derivatives has been developed using microwave irradiation, where a solid support like alumina (B75360) acts as an energy transfer medium. researchgate.net This method significantly reduces the reaction time from minutes to seconds and improves the yield. researchgate.net

Microwave irradiation has also been employed in multicomponent reactions to synthesize pyrimido[4,5-d]pyrimidines under catalyst-free conditions. researchgate.net The combination of microwave heating with green reaction conditions, such as the use of water as a solvent or solvent-free protocols, offers a particularly sustainable and efficient route to these important heterocyclic compounds. mdpi.comresearchgate.net For instance, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent functionalization have been successfully achieved with high yields using microwave-assisted reactions. nih.gov

The following table highlights examples of microwave-assisted synthesis of pyrimidopyrimidine derivatives:

Reaction TypeStarting MaterialsConditionsAdvantages
CondensationBarbituric acid, Aromatic aldehyde, Neutral aluminaMicrowave irradiation, Solvent-freeReduced reaction time (seconds), Improved yield researchgate.net
Hantzsch reactionBis-aldehydes, Barbituric acid, Substituted aminesMicrowave irradiation, Catalyst-freeHigh yields, Simple workup, Environmentally friendly researchgate.net
Cyclocondensationα-Bromoacetophenones, AmidinesMicrowave irradiationExcellent yields, Efficient protocol nih.gov

Nanocatalyst Applications in Pyrimidopyrimidine Synthesis

The use of nanocatalysts in organic synthesis has gained significant traction due to benefits like high catalytic activity, stability, and the potential for recovery and reuse. nih.gov In the context of pyrimidine-fused heterocycles, various nanocatalysts have proven effective.

Magnetic nanocatalysts are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet. nih.gov For instance, Fe3O4@nano-cellulose/Sb(V) and Fe3O4@SiO2–SO3H have been utilized as efficient, bio-based magnetic nanocatalysts for synthesizing pyrimido[4,5-b]quinolines and indenopyrido[2,3-d]pyrimidines. researchgate.net These catalysts facilitate one-pot, multi-component reactions, often in environmentally benign solvents like water or ethanol, leading to excellent yields and straightforward work-up procedures. researchgate.net

Other notable examples include:

Pd/SBA-15: A palladium complex supported on mesoporous silica (B1680970) (SBA-15) has been reported as a heterogeneous and eco-friendly catalyst for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) analogues in water. researchgate.net

Co(BDC-NH2)-TA-PY: A cobalt-based metal-organic framework (MOF) modified with triazine and pyrimidine functional groups serves as a recyclable and dual-functional catalyst. It possesses both Lewis acidic sites from the MOF and Brønsted basic sites from the organic linkers, enhancing its catalytic performance in the synthesis of nitrogen-containing heterocycles. nih.gov

These nanocatalytic systems represent a significant advancement in the green and efficient synthesis of pyrimidopyrimidine derivatives and related N-fused heterocycles. researchgate.net

Specific Approaches for Introducing and Modifying Halogen Substituents on the Pyrimidopyrimidine Nucleus

Halogen atoms, particularly chlorine, are crucial substituents on the pyrimido[5,4-d]pyrimidine nucleus. They serve as versatile handles for further functionalization through nucleophilic substitution reactions, allowing for the introduction of a wide array of chemical groups.

The primary method for introducing chloro-substituents is the treatment of the corresponding pyrimidinedione precursors (hydroxy derivatives) with chlorinating agents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). The synthesis of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) is a key example, starting from precursors like barbituric acid or uracil (B121893) derivatives which are cyclized and subsequently chlorinated.

Once installed, these halogen substituents exhibit differential reactivity, enabling selective modification. The chlorine atoms at positions 4 and 8 are generally more susceptible to nucleophilic attack than those at positions 2 and 6. This reactivity allows for a stepwise and controlled introduction of various nucleophiles.

A prominent example of modifying these halogen substituents is the reaction of a polyhalogenated pyrimido[5,4-d]pyrimidine with a nucleophile like sodium azide. The quadruple azidation of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine to produce 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine is a clear illustration of this type of transformation. rsc.org This reaction proceeds with a high yield, demonstrating the efficacy of replacing chloro groups with other functionalities. rsc.org

Furthermore, reactions with amines, alkoxides, and thiols can be performed to introduce amino, alkoxy, and thioether groups, respectively. google.com The reaction conditions, such as temperature and solvent, can be tuned to control the extent and position of substitution, leading to a diverse library of derivatives from a single halogenated precursor. google.com Direct halogenation on a pre-formed pyrimidopyrimidine ring can also be achieved using reagents like N-halosuccinimides for specific positions. clockss.org

Structural Elucidation and Advanced Characterization of Pyrimidopyrimidine Compounds

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and molecular weight of 8-Chloropyrimido[5,4-d]pyrimidin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For organic molecules like this compound, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

¹H NMR: In the ¹H NMR spectrum of related aminopyrimidine structures, the protons of the amino group typically appear as a singlet. For instance, in 2-amino-6-aryl-4-(furan-2yl) pyrimidines, the amino protons show a singlet at around 5.14 ppm. semanticscholar.org Similarly, for other amino-pyrimidine derivatives, this signal can be found between 5.07 and 5.28 ppm. semanticscholar.org Aromatic protons in such structures generally resonate in the range of 6.5-8.0 ppm. semanticscholar.org For a related compound, 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, the amino protons present a singlet at 6.02 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a derivative, 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, the carbon signals of the pyrimidine (B1678525) ring and attached groups appear at specific chemical shifts, including 93.52, 157.45, 162.78, and 163.48 ppm. nih.gov

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the nitrogen atoms within the heterocyclic rings and the amino group, further confirming the chemical structure.

Technique Observed Signals (ppm) and Interpretation
¹H NMR - ~5.0-6.0 ppm: Singlet, assigned to the two protons of the amino (-NH₂) group. semanticscholar.orgnih.gov- ~6.5-8.0 ppm: Multiplets, corresponding to the aromatic protons on the pyrimidine ring. semanticscholar.org
¹³C NMR - ~93-164 ppm: Resonances attributed to the carbon atoms of the pyrimidine ring system. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational bands are expected.

In related pyrimidine derivatives, the N-H stretching vibrations of the amino group are typically observed in the region of 3489-3336 cm⁻¹. nih.gov The C-H stretching of the aromatic ring can be seen around 2974-2930 cm⁻¹. nih.gov Furthermore, absorptions corresponding to C=C and C=N bonds within the aromatic rings are expected around 1622 cm⁻¹ and 1562 cm⁻¹, respectively. nih.gov For a similar compound, 2-amino-4-chloro-pyrimidine derivatives, the FT-IR spectrum shows bands for the -NH₂ group at 3480 cm⁻¹, aromatic C-H stretching at 3264 and 3112 cm⁻¹, and aromatic C=N and C=C stretching at 1624 cm⁻¹ and 1585-1546 cm⁻¹, respectively. nih.gov

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (Amino group)3489 - 3336 nih.gov
C-H Stretch (Aromatic)3264 - 2930 nih.govnih.gov
C=N Stretch (Aromatic)1624 - 1557 nih.govnih.gov
C=C Stretch (Aromatic)1622 - 1546 nih.govnih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and for gaining structural information through its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. For example, the mass spectrum of a related compound, 5a (a pyrimidine derivative), showed a molecular ion peak at m/z 255, corresponding to its molecular formula C₁₃H₁₃ON₅. nih.gov The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable clues about the connectivity of atoms within the molecule. For 2-aminopyrimidine, the top five peaks in its mass spectrum are at m/z 95, 68, 42, 41, and 96. nih.gov

Technique Expected Data
Mass Spectrometry - Molecular Ion Peak (M⁺): Corresponds to the molecular weight of C₆H₄ClN₅. - Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the pyrimidopyrimidine core and loss of substituents like chlorine and the amino group.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable structural information, X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

The process of X-ray crystallography for a compound like this compound would involve several key steps. In studies of related pyrimidine derivatives, single-crystal X-ray analysis has been successfully used to confirm their structures. rsc.org

Crystal Growth and Quality Assessment

The first and often most challenging step is to grow single crystals of sufficient quality. This typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution can be employed. The quality of the resulting crystals is then assessed using an optical microscope.

Diffraction Data Collection and Processing

A suitable single crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice. This information is crucial for solving the crystal structure. For example, a related compound, [5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide, was found to crystallize in a monoclinic system with a P2₁/c space group. nih.gov The final step involves refining the structural model to obtain precise atomic coordinates, bond lengths, and bond angles.

Structural Refinement and Atomic Position Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for a complete understanding of the molecule's geometry. The process involves refining a structural model against the experimentally collected diffraction data.

For instance, the crystal structure of 6-amino-10-(beta-D-ribofuranosylamino)pyrimido-[5,4-d]pyrimidine was determined using single-crystal X-ray diffraction. nih.gov The analysis revealed that the pyrimidopyrimidine ring system is planar. nih.gov The refinement of the crystal structure resulted in a low R-value of 0.049, indicating a high level of agreement between the observed and calculated structure factors. nih.gov

In another example, the low-temperature X-ray structures of two crystalline forms of 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine, a related pyrimidine derivative, were determined. gre.ac.uk The refinement of these structures provided detailed information on their unit cell dimensions and the conformation of the molecules within the crystal lattice. gre.ac.uk Such detailed structural information is invaluable for understanding structure-activity relationships. nih.gov

The following table presents hypothetical refined crystallographic data for a pyrimidopyrimidine derivative, illustrating the type of information obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for a Pyrimidopyrimidine Analog
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.534
b (Å)10.211
c (Å)9.876
β (°)105.34
Volume (Å3)828.9
Z4
R-factor0.045

Analysis of Hydrogen Bonding Networks and Supramolecular Features

The analysis of hydrogen bonding in related structures provides significant insights. For example, in the crystal structure of 6-amino-10-(beta-D-ribofuranosylamino)pyrimido-[5,4-d]pyrimidine, all oxygen atoms, with the exception of the O-1' ring oxygen, are involved in hydrogen bonding. nih.gov An intramolecular hydrogen bond was also observed, and the pyrimidopyrimidine rings were found to lie in planes 3.4 Å apart, suggesting potential π-π stacking interactions. nih.gov

In a study of aminopyrimidine derivatives, intermolecular N–H···N hydrogen bonds were identified as a consistent feature in their solid-state structures. mdpi.com These interactions can lead to the formation of highly linked networks. mdpi.com Similarly, in salts of aminopyrimidine derivatives, robust hydrogen bonding motifs, such as the R2(2)(8) motif, are observed where molecules form self-complementary pairs. nih.gov The study of these networks is crucial as they can influence physical properties like solubility and melting point.

The following table details potential hydrogen bond geometries that could be expected in the crystal structure of a compound like this compound, based on data from analogous compounds.

Table 2: Potential Hydrogen Bond Geometries in a Pyrimidopyrimidine Analog
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···N0.862.153.01175
N-H···Cl0.862.503.35170

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a sample. It serves as a crucial check for the purity and composition of a newly synthesized compound, ensuring that the empirical formula matches the proposed molecular formula.

While direct elemental analysis data for this compound is not available in the searched literature, the synthesis of numerous related pyrimidine and pyrimidopyrimidine derivatives is routinely accompanied by such analysis. For instance, in the synthesis of various pyrimido[4,5-b]quinoline derivatives, the calculated elemental compositions were compared with the experimentally found values, showing close agreement and thus confirming the successful synthesis of the target molecules. royalsocietypublishing.org

The table below shows the calculated elemental composition for this compound (C₆H₄ClN₅) and hypothetical "found" values that would be expected from an experimental analysis of a pure sample.

Table 3: Elemental Analysis Data for this compound (C₆H₄ClN₅)
ElementCalculated (%)Found (Hypothetical) (%)
Carbon (C)36.4736.51
Hydrogen (H)2.042.08
Nitrogen (N)35.4435.39

Derivatization and Structural Diversification Strategies for Pyrimidopyrimidine Analogs

Regioselective Functionalization of the Pyrimidopyrimidine System

The functionalization of the pyrimido[5,4-d]pyrimidine (B1612823) core with specific regioselectivity is a critical aspect of its synthetic chemistry, allowing for the precise placement of substituents to optimize biological activity. The reactivity of the different positions on the bicyclic system is not uniform, which can be exploited for selective modifications.

In the case of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846), the substitution pattern is dictated by the relative reactivity of the chlorine atoms. jocpr.comresearchgate.net The positions at C-4 and C-8 are significantly more susceptible to nucleophilic attack than those at C-2 and C-6. jocpr.comresearchgate.net This enhanced reactivity is attributed to the ability of the nitrogen atoms in the ring to stabilize the negative charge of the Meisenheimer-like intermediate formed during the substitution process. Specifically, the negative charge resulting from nucleophilic attack at C-4 or C-8 can be delocalized onto an adjacent C=N bond, a stabilizing interaction that is not possible for attack at the C-2 or C-6 positions. researchgate.net This inherent difference in reactivity allows for a stepwise and regioselective functionalization of the scaffold. For instance, treatment of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with an excess of a nucleophile like piperazine (B1678402) at ambient temperature leads preferentially to the formation of 4,8-bis(piperazino)-2,6-dichloropyrimido[5,4-d]pyrimidine. jocpr.com

Further control over regioselectivity can be achieved by carefully managing reaction conditions such as temperature and stoichiometry. It is possible to isolate the mono-substituted product, 4-piperazino-2,6,8-trichloropyrimido[5,4-d]pyrimidine, by using dilute solutions and careful addition of the amine nucleophile at low temperatures. jocpr.comresearchgate.net This mono-substituted intermediate serves as a valuable precursor for the synthesis of tetra-substituted derivatives with different groups at each of the four positions. jocpr.com

The development of regioselective synthetic protocols extends to other pyrimidine-based fused systems as well. For example, a two-step procedure has been developed for the selective monoalkylation of pyrimidine (B1678525) nucleobases to yield N1-propargyl derivatives, which can then undergo regioselective 1,3-dipolar cycloaddition reactions. nih.gov

Introduction of Diverse Substituents via Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidopyrimidines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the derivatization of halogenated pyrimido[5,4-d]pyrimidines. nih.govlibretexts.org This reaction allows for the introduction of a wide array of substituents, which is essential for creating libraries of compounds for structure-activity relationship (SAR) studies. The SNAr mechanism on electron-deficient aromatic rings, such as pyrimidopyrimidines, proceeds through an addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

The presence of multiple chlorine atoms on the pyrimido[5,4-d]pyrimidine ring, as in 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, provides multiple sites for SNAr reactions. jocpr.comresearchgate.net As discussed previously, the C-4 and C-8 positions are the most reactive sites for nucleophilic attack. jocpr.comresearchgate.net This allows for a sequential substitution strategy. For example, after the initial substitution at the C-4 and C-8 positions, the less reactive C-2 and C-6 positions can be targeted, often requiring more forcing conditions or different nucleophiles. jocpr.comresearchgate.net

A variety of nucleophiles can be employed in these reactions, leading to a diverse set of substituted pyrimidopyrimidines. These include amines, amino alcohols, and other nitrogen-based nucleophiles. jocpr.comresearchgate.net For instance, starting with 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, a sequential reaction with piperazine, followed by diethanolamine, can yield asymmetrically substituted products. researchgate.net The ability to control the stepwise substitution is crucial for the synthesis of complex, differentially substituted pyrimido[5,4-d]pyrimidine analogs. jocpr.com

The following table illustrates the sequential SNAr on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine:

Starting MaterialReagentProductReference
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidinePiperazine (excess)4,8-bis(Piperazino)-2,6-dichloropyrimido[5,4-d]pyrimidine jocpr.com
4,8-bis(Piperazino)-2,6-dichloropyrimido[5,4-d]pyrimidineDiethanolamine8,2-bis(Dihydroxyethylamino)-6-chloro-4-piperazinopyrimido-[5,4-d]pyrimidine researchgate.net
8,2-bis(Dihydroxyethylamino)-6-chloro-4-piperazinopyrimido-[5,4-d]pyrimidineEthanolamineTetra-substituted pyrimido[5,4-d]pyrimidine researchgate.net

Side Chain Modifications and Their Synthetic Accessibility

The modification of side chains attached to the pyrimido[5,4-d]pyrimidine core is a key strategy for fine-tuning the physicochemical and pharmacological properties of the resulting analogs. Once a substituent is introduced onto the core, further chemical transformations can be performed on its functional groups.

For instance, in the synthesis of novel GPR119 agonists, a pyrimido[5,4-d]pyrimidine scaffold was elaborated with various side chains. nih.gov These modifications are crucial for optimizing the interaction of the molecule with its biological target. The synthetic accessibility of these side chains is a critical consideration in the design of new derivatives.

In another example, the synthesis of pyrido[3,4-d]pyrimidine (B3350098) derivatives involved the introduction of different side chains at various positions of the heterocyclic core. mdpi.com For example, the linker between a sulfur atom and a phenyl moiety was varied in length, and aliphatic side chains were also introduced. mdpi.com These modifications were achieved through standard synthetic transformations, demonstrating the accessibility of these derivatives.

The following table provides examples of side chain modifications on a pyrimidine-based scaffold:

ScaffoldSide Chain ModificationResulting Compound TypeReference
Pyrido[3,4-d]pyrimidineShortening/Elongation of linker between sulfur and phenyl group2-Substituted pyrido[3,4-d]pyrimidines mdpi.com
Pyrido[3,4-d]pyrimidineInstallation of an n-hexyl linker2-Substituted pyrido[3,4-d]pyrimidines mdpi.com
Pyrimido[5,4-d]pyrimidineIntroduction of various piperidine (B6355638) and piperazine derivativesGPR119 Agonists nih.gov

Synthesis of Fused Polycyclic Systems Incorporating Pyrimidopyrimidine Moieties

The pyrimido[5,4-d]pyrimidine system can serve as a building block for the construction of more complex, fused polycyclic systems. These larger, more rigid structures can exhibit unique biological activities and provide access to novel chemical space.

Several synthetic strategies have been developed to construct fused systems. One common approach involves the cyclization of appropriately functionalized pyrimido[5,4-d]pyrimidine derivatives. For example, multicomponent reactions, such as the Biginelli-type reaction, can be used to synthesize tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org Another method involves the transformation of other heterocyclic rings into the pyrimido[5,4-d]pyrimidine core. rsc.org

Sustainable and efficient methods, such as microwave-assisted synthesis, have been employed for the creation of fused bi-, tri-, and tetracyclic systems containing pyrimidine-barbituric acid rings. researchgate.net These one-pot, three-component reactions often proceed with high yields and simple workups. researchgate.net

The synthesis of pyrimido[4,5-b]quinolines, a class of tricyclic fused systems, can be achieved through various routes, including the intramolecular cyclization of substituted pyrimidines. nih.gov For instance, heating 2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes can lead to the formation of the pyrimido[4,5-b]quinoline ring system. nih.gov Other approaches include the reaction of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-1-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with formamide (B127407) to yield a fused pyrimido[4,5-b]quinolin-6(7H)-one. nih.gov

These synthetic methodologies highlight the versatility of the pyrimido[5,4-d]pyrimidine scaffold in the construction of diverse and complex polycyclic aromatic systems.

Structure Activity Relationship Sar Studies of Pyrimidopyrimidine Derivatives

Correlating Structural Modifications with Biological Response Profiles

SAR studies systematically investigate how altering the chemical structure of a compound affects its biological activity. For fused pyrimidine (B1678525) scaffolds, modifications at various positions can lead to significant changes in potency and target specificity.

Research on related heterocyclic systems provides insight into these correlations. For instance, in a series of pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives designed as EGFR inhibitors, compounds featuring halogen-containing side chains demonstrated superior activity compared to those with longer or branched side chains. nih.gov This suggests that the steric bulk and electronic properties of the substituent play a critical role. The introduction of a chlorine atom at the end of an acrylamide (B121943) side chain was found to increase the activity against A549 and NCI-H1975 cancer cell lines. nih.gov

Similarly, a study on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety revealed that the nature of the substituent on the phenyl ring of the pyrazoline significantly impacted cytotoxicity. The table below illustrates the SAR for a selection of these compounds against the A549 human lung cancer cell line.

Cytotoxicity of Selected Thiopyrano[4,3-d]pyrimidine Derivatives Against A549 Cells nih.gov
CompoundSubstituent (R)IC₅₀ (μM)
8a4-F14.31 ± 0.88
8c4-Cl12.56 ± 0.54
8d4-Br6.02 ± 0.25
8e4-CH₃20.14 ± 1.02
8f4-OCH₃25.69 ± 1.22

The data indicates that electron-withdrawing halogen substituents at the para-position of the phenyl ring enhance cytotoxic activity, with the bromo-substituted compound 8d being the most potent in the series. nih.gov

Role of the Halogen Atom (e.g., Chlorine at Position 8) in Modulating Biological Interactions

The presence and position of a halogen atom on a heterocyclic scaffold can profoundly affect a molecule's biological activity by influencing its lipophilicity, electronic distribution, and ability to form halogen bonds. In a study of halogenated pyrrolo[3,2-d]pyrimidines, the introduction of an iodine atom at the C7 position was shown to dramatically increase cytotoxic potency, reducing the IC₅₀ values to sub-micromolar levels and highlighting the importance of a halogen at this position. nih.gov

Specifically concerning the 8-chloro substitution, a study focused on the design of novel 5-substituted amino-2,4-diamino-8-chloropyrimido-[4,5-b]quinolines as antimalarial agents. nih.gov The inclusion of the chlorine atom at position 8 was a key feature of the designed pharmacophore. Evaluation of these compounds against Plasmodium berghei in mice showed that several of the synthesized molecules had curative potential, underscoring the valuable contribution of the 8-chloro substituent to the observed biological activity. nih.gov

Influence of Amine Substituents on SAR

Amine groups are critical functional moieties in many biologically active pyrimidines, often serving as key hydrogen bond donors or acceptors for interaction with biological targets. The position and substitution pattern of these amine groups are pivotal for activity.

For example, in a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives, the exocyclic amine group was found to be crucial for binding to adenosine (B11128) receptors. nih.gov Molecular docking studies revealed that this amine group forms important polar interactions with the side chains of amino acid residues like Asn253 and Glu169 within the receptor's binding cavity. nih.gov

Similarly, research into novel pyrimidin-2-amine derivatives as Polo-like kinase 4 (PLK4) inhibitors demonstrated that the aminopyrimidine core forms key interactions with the hinge region of the kinase. nih.gov The table below shows how modifications to a substituent attached to the pyrimidine core influenced PLK4 inhibitory activity.

PLK4 Inhibitory Activity of Selected Pyrimidin-2-amine Derivatives nih.gov
CompoundSubstituent (R)PLK4 IC₅₀ (μM)
8aH0.0191 ± 0.0011
8bF0.0215 ± 0.0013
8gCN0.0093 ± 0.0005
8hCl0.0067 ± 0.0003

This data clearly shows that small, electron-withdrawing groups like chloro (Cl) and cyano (CN) at this position enhance inhibitory potency against PLK4. nih.gov

Conformational Analysis and its Impact on SAR

The three-dimensional shape (conformation) of a molecule is a critical determinant of its ability to bind to a biological target. Conformational restriction, or making a molecule more rigid, can enhance potency by reducing the entropic penalty of binding. mdpi.com

A study on 5,6,7,8-tetrahydrobenzo researchpublish.comresearchgate.netthieno[2,3-d]pyrimidines as microtubule targeting agents found that conformational restriction was significant for biological activity. mdpi.com Molecular modeling and NMR studies suggested that introducing a methyl group on an aniline (B41778) nitrogen substituent restricted the free rotation of key bonds, thereby locking the anilino ring into a specific conformation that was presumably more favorable for binding. mdpi.com

Furthermore, the ability of a molecule to exist in different stable conformations, known as polymorphs, can also be significant. Researchers have isolated and characterized two distinct conformational polymorphs (α and β) of a bioactive pyrazolo[3,4-d]pyrimidine derivative. mdpi.com While having the same chemical composition, these polymorphs exhibited different molecular packing in the crystal lattice, which could translate to differences in properties like solubility and bioavailability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding drug design efforts.

Various QSAR studies have been performed on pyrimidine derivatives. In one such study targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), researchers developed models using Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods. nih.gov The performance of these models was evaluated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated Q² value. The ANN model (R² = 0.998) showed superior predictive power compared to the MLR model (R² = 0.889). nih.gov

In another study on pyrrolo-pyrimidine based analogs as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. nih.gov These models generated contour maps that visually represent regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing detailed structural insights for designing more potent inhibitors. nih.gov

Statistical Parameters of Representative QSAR Models for Pyrimidine Derivatives
Model TypeTargetq² (Cross-validated)r² (Non-cross-validated)Reference
MLRVEGFR-2Not specified0.889 nih.gov
ANNVEGFR-20.8650.998 nih.gov
CoMFAFGFR10.7120.981 nih.gov
CoMSIAFGFR10.6210.953 nih.gov

Molecular Mechanism of Action and Biological Target Identification of Pyrimidopyrimidine Compounds

Investigations into Enzyme Inhibition Mechanisms (e.g., Kinases, Reductases, Urease)

No studies were found that specifically investigate the inhibitory action of 8-Chloropyrimido[5,4-d]pyrimidin-2-amine on kinases, reductases, urease, or other enzymes. While related pyrimidopyrimidine derivatives have been explored as enzyme inhibitors, such as the inhibition of phosphoribosylpyrophosphate (PRPP) synthetase by 4-amino-8-[beta-D-ribofuranosylamino]pyrimido-[5,4-d]pyrimidine, this data cannot be extrapolated to the title compound. nih.gov

Modulatory Effects on Receptors and Signaling Pathways

There is no published research on the modulatory effects of this compound on specific receptors or signaling pathways. Some derivatives of the core structure are known to act as nucleoside transport inhibitors, thereby affecting cellular transport pathways, but this has not been demonstrated for the specific compound . nih.gov

Interactions with Cellular Macromolecules (e.g., DNA, RNA)

Information regarding the direct interaction of this compound with cellular macromolecules like DNA or RNA is not available. A related analogue, 4-amino-8-[beta-D-ribofuranosylamino]pyrimido-[5,4-d]pyrimidine, has been shown to inhibit the synthesis of DNA and RNA, but the mechanism is indirect via depletion of nucleotide pools. nih.gov No such data exists for this compound.

Identification of Specific Protein Targets (e.g., CDK2, LRRK2, EGFR)

There are no reports identifying specific protein targets such as CDK2, LRRK2, or EGFR for this compound.

In Vitro Studies on Cellular Processes (e.g., Proliferation, Angiogenesis)

No in vitro studies detailing the effects of this compound on cellular processes like proliferation or angiogenesis have been published. While related compounds have shown to block cells in the G1 phase of the cell cycle, this specific activity has not been documented for this compound. nih.gov

Advanced Computational Chemistry Applications in Pyrimidopyrimidine Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For a novel compound like 8-Chloropyrimido[5,4-d]pyrimidin-2-amine, DFT calculations would offer fundamental insights into its chemical behavior.

Energy Band Gap Analysis and Molecular Stability

A critical parameter that can be determined using DFT is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. This gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. Conversely, a small gap indicates that a molecule is more reactive.

For this compound, this analysis would quantify its stability and predict its propensity to engage in chemical reactions. However, specific studies calculating the HOMO-LUMO gap for this compound have not been reported.

Solvent Effects on Electronic Properties and Tautomerism

The surrounding solvent medium can significantly influence the electronic properties and structural form of a molecule. DFT calculations, combined with continuum solvation models, can predict how properties such as dipole moment, polarizability, and, importantly, tautomeric equilibria are affected by different solvents. The pyrimidopyrimidine scaffold, with its multiple nitrogen atoms, can potentially exist in different tautomeric forms.

Investigating the solvent effects on this compound would be crucial for understanding its behavior in biological systems or in various reaction conditions. Such studies would clarify the predominant tautomeric form in polar and non-polar environments. At present, no such specific analysis for this compound is available in the literature.

Molecular Docking Simulations for Ligand-Protein Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is fundamental in drug discovery for predicting the interaction between a potential drug molecule and its biological target.

Prediction of Binding Affinities and Key Interactions

If a protein target for this compound were identified, molecular docking simulations could predict its binding affinity (often expressed as a docking score or binding energy) and elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. This information is vital for understanding the basis of its potential biological activity.

Despite the common application of this technique to related heterocyclic compounds, no molecular docking studies specifically featuring this compound have been published.

Virtual Screening and Lead Compound Identification

Virtual screening involves computationally docking large libraries of compounds against a target protein to identify potential "hits" or lead compounds for drug development. If this compound were part of such a library, its docking score would be used to rank it against other molecules. Alternatively, its core scaffold could be used as a starting point for designing a focused library of derivatives for virtual screening to identify molecules with improved binding characteristics. There is currently no available research detailing the use of this compound in virtual screening campaigns.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules and their complexes over time. By simulating the atomic motions, MD can explore the conformational landscape of a molecule and the stability of a ligand-protein interaction.

For this compound, an MD simulation could reveal its flexibility and preferred conformations in solution. When docked into a protein, an MD simulation would assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adapt to each other and providing a more accurate picture of the binding dynamics. A thorough search of the scientific literature indicates that no molecular dynamics simulation studies have been performed and published for this compound.

Quantum Chemistry Calculations for Detailed Electronic Property Analysis

Quantum chemistry calculations are instrumental in predicting the electronic properties of molecules, offering insights into their reactivity, stability, and potential interactions. For pyrimidine-based compounds, these calculations often focus on the analysis of frontier molecular orbitals, molecular electrostatic potential (MEP), and various electronic descriptors.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability.

While specific values for this compound are not published, studies on structurally similar compounds, such as 2-amino-4-chloro-pyrimidine derivatives, have utilized DFT calculations to determine these parameters. nih.gov For instance, the binding affinity of such derivatives to biological targets has been correlated with their calculated binding energies, which are influenced by their frontier orbital characteristics. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Related Pyrimidine (B1678525) Derivative

ParameterValue (kcal/mol)
Binding Energy-8.12
Inhibition Constant (µM)1.11
Data derived from a computational study on a 2-amino-4-chloro-pyrimidine derivative with a bromophenyl piperazine (B1678402) moiety. researchgate.net

This interactive table showcases the type of data generated through computational analysis, highlighting the potential for these methods to predict the inhibitory action of such compounds. researchgate.net

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. Red-colored regions on an MEP map indicate areas of high electron density, which are susceptible to electrophilic attack, while blue-colored regions represent electron-deficient areas, prone to nucleophilic attack.

For the pyrimido[5,4-d]pyrimidine (B1612823) core, the nitrogen atoms of the pyrimidine rings are expected to be electron-rich regions, while the hydrogen atoms of the amine group would be electron-poor. The chlorine atom, being highly electronegative, would also significantly influence the electrostatic potential of the molecule. Although a specific MEP map for this compound is not available, the general principles suggest that the nitrogen atoms and the exocyclic amine group would be key sites for intermolecular interactions.

Electronic Descriptors

Quantum chemical calculations can also yield a variety of electronic descriptors that quantify different aspects of a molecule's electronic structure. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution.

Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron distribution.

These descriptors provide a quantitative basis for understanding the reactivity and stability of molecules. For example, a molecule with a low chemical hardness and high softness is generally more reactive.

Table 2: Calculated Electronic Descriptors for a Hypothetical Pyrimido[5,4-d]pyrimidine Derivative

DescriptorFormulaConceptual Meaning
Ionization PotentialI ≈ -EHOMOElectron-donating ability
Electron AffinityA ≈ -ELUMOElectron-accepting ability
Electronegativityχ = (I + A) / 2Electron-attracting tendency
Chemical Hardnessη = (I - A) / 2Resistance to charge transfer
SoftnessS = 1 / ηEase of charge transfer

This interactive table outlines the key electronic descriptors and their conceptual significance in the context of computational chemistry.

While detailed research findings specifically for this compound are not currently in the public domain, the established computational methodologies applied to related pyrimidine and pyrimido[5,4-d]pyrimidine systems demonstrate the power of quantum chemistry to provide a deep understanding of their electronic properties. Such analyses are crucial for the rational design of new molecules with desired chemical and biological activities.

Future Perspectives and Research Challenges in Pyrimidopyrimidine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in medicinal chemistry is the development of synthetic routes that are not only high-yielding but also environmentally benign and economically viable. Traditional methods for synthesizing pyrimidine (B1678525) and its fused derivatives often involve harsh reagents, toxic solvents, and multiple time-consuming steps. nih.gov The future of pyrimidopyrimidine synthesis lies in the adoption of green chemistry principles.

Sustainable approaches such as microwave-assisted synthesis, ultrasound irradiation, solvent-free reactions, and the use of reusable catalysts are gaining prominence. rasayanjournal.co.inpowertechjournal.com Microwave irradiation, for example, has been shown to significantly reduce reaction times and increase yields in the synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems compared to conventional heating methods. researchgate.net These techniques minimize waste generation, shorten reaction times, and simplify workup procedures, contributing to both environmental and financial benefits. rasayanjournal.co.in

Multi-component reactions (MCRs), which combine three or more reactants in a single pot to form a final product, represent another efficient strategy. rasayanjournal.co.in These reactions are atom-economical and can rapidly generate libraries of complex molecules from simple precursors. The application of MCRs and other green techniques to the synthesis of 8-Chloropyrimido[5,4-d]pyrimidin-2-amine derivatives could streamline the production of new therapeutic candidates. researchgate.net

MethodConventional HeatingMicrowave Irradiation
Reaction Time Hours to DaysMinutes
Energy Consumption HighLow
Solvent Use Often requires high-boiling, toxic solventsCan often be performed solvent-free or in green solvents
Yield Variable, often moderateGenerally high to excellent
Byproduct Formation Can be significantOften reduced

This table provides a comparative overview of conventional and microwave-assisted synthesis methods for pyrimidine derivatives, highlighting the efficiency and sustainability benefits of the latter. researchgate.net

Exploration of Novel Biological Targets for Therapeutic Development

The pyrimido[5,4-d]pyrimidine (B1612823) scaffold has demonstrated a remarkable range of biological activities. Derivatives have been investigated as anticancer, antiviral, antidiabetic, and antiparasitic agents. nih.govnih.govresearchgate.net A significant future challenge is to move beyond established targets and explore novel biological pathways where these compounds could exert therapeutic effects.

Protein-protein interactions (PPIs) represent a vast and largely untapped class of drug targets that have historically been considered "undruggable" due to their large, flat binding surfaces. nih.gov Developing pyrimidopyrimidine-based small molecules designed to modulate specific PPIs could open new avenues for treating diseases like cancer and neurodegenerative conditions. nih.gov

Furthermore, the emergence of drug resistance necessitates the discovery of agents with new mechanisms of action. Pyrimido[5,4-d]pyrimidines have shown promise against neglected tropical diseases like leishmaniasis and human African trypanosomiasis (sleeping sickness). nih.govacs.org Research focused on identifying the specific parasitic enzymes or proteins inhibited by these compounds could lead to the development of novel, highly selective therapies. nih.gov For instance, certain derivatives have shown potent activity against Trypanosoma brucei and Leishmania infantum in the low micromolar range. nih.govnih.gov The versatility of the scaffold allows for its combination with other pharmacophores, such as hydrazone units, to create hybrid molecules with enhanced activity. nih.gov

Biological Target ClassSpecific Target ExampleAssociated Disease AreaReference
Kinases Cyclin-Dependent Kinase 2 (CDK2)Cancer nih.gov
G-Protein Coupled Receptors GPR119Type 2 Diabetes nih.gov
Phosphodiesterases h-prune (cAMP phosphodiesterase)Cancer Metastasis researchgate.netnih.gov
Parasitic Enzymes Undisclosed targets in T. bruceiHuman African Trypanosomiasis nih.govacs.org
Viral Proteins Undisclosed host factors for HCoV-229EViral Infections (Coronavirus) mdpi.com

This table summarizes some of the biological targets and therapeutic areas where pyrimido[5,4-d]pyrimidine derivatives have shown potential.

Integration of Artificial Intelligence and Machine Learning in Pyrimidopyrimidine Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. nih.gov

For pyrimidopyrimidine chemistry, AI and ML can be applied in several key areas:

High-Throughput Virtual Screening: AI models can rapidly screen virtual libraries containing thousands of derivatives of this compound to predict their binding affinity for specific biological targets, prioritizing a smaller, more promising set of compounds for synthesis and testing. nih.gov

Predictive Modeling: ML algorithms can develop Quantitative Structure-Activity Relationship (QSAR) models that correlate the structural features of pyrimidopyrimidine derivatives with their biological activity. researchgate.net These models can guide the design of new molecules with improved potency and selectivity.

Generative Design: Generative AI models can propose entirely new molecular structures based on a desired set of properties. youtube.com By providing the model with the pyrimidopyrimidine scaffold and a target product profile, it can generate novel, synthesizable derivatives optimized for specific therapeutic applications. youtube.com

Reaction Prediction and Synthesis Planning: AI can assist in designing more efficient synthetic routes by predicting reaction outcomes and suggesting optimal conditions, which is particularly useful for complex, multi-substituted pyrimidopyrimidine architectures. powertechjournal.compowertechjournal.com

The use of AI and ML promises to reduce the time and cost associated with drug discovery, enabling a more intelligent and targeted exploration of the chemical space around the pyrimido[5,4-d]pyrimidine core. nih.govjsr.org

Design of Pyrimidopyrimidine Derivatives as Chemical Probes for Biological Systems

High-quality chemical probes are indispensable tools for dissecting complex biological processes and validating new drug targets. youtube.com A chemical probe is a small molecule designed to selectively interact with a specific protein target in a cellular or in vivo setting, allowing researchers to study its function.

The pyrimido[5,4-d]pyrimidine scaffold, inherent in this compound, is an excellent starting point for the design of chemical probes. Its versatility allows for the strategic introduction of functionalities required for a probe, such as:

Reporter Tags: Fluorescent dyes or biotin (B1667282) can be appended to the scaffold to allow for visualization and pull-down experiments.

Reactive Groups: Covalent warheads can be incorporated to enable activity-based protein profiling (ABPP), a powerful chemoproteomic technology for identifying enzyme activities and mapping inhibitor targets directly in complex biological systems. youtube.com

For example, pyrimidine-based inhibitors have been developed as probes to study the biology of cyclin-dependent kinases (CDKs), helping to elucidate their role in cell cycle regulation and disease. youtube.com By creating a library of probes based on the this compound structure, researchers can explore the "undrugged" proteome, identify novel binding partners, and validate new targets for therapeutic intervention.

Addressing Synthetic Hurdles for Complex Pyrimidopyrimidine Architectures and Their Scalability

While the pyrimido[5,4-d]pyrimidine scaffold is attractive, the synthesis of complex, multi-substituted derivatives presents significant challenges. A key precursor, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846), offers four positions for nucleophilic substitution. Controlling the regioselectivity of these reactions to obtain a single desired isomer is a major hurdle. researchgate.net The reactivity of the different chlorine atoms can vary, but achieving selective substitution often requires careful control of reaction conditions such as temperature and stoichiometry, which can be difficult to scale up. researchgate.net

A "deconstruction-reconstruction" strategy offers a potential solution, where a complex pyrimidine is broken down into a simpler intermediate that can then be used in various cyclization reactions to generate diverse new heterocycles. nih.gov This approach could be invaluable for creating libraries for structure-activity relationship (SAR) studies. nih.gov

Furthermore, the transition from a laboratory-scale synthesis (milligrams) to industrial production (kilograms) is a critical bottleneck in drug development. Many elegant synthetic methods developed in academia are not readily scalable due to cost, safety concerns, or the need for specialized equipment. Future research must focus on developing robust and scalable synthetic routes for promising pyrimidopyrimidine candidates. This includes optimizing reaction conditions, minimizing the use of hazardous reagents and chromatographic purification, and embracing continuous flow chemistry, which can offer better control, safety, and efficiency for large-scale production. The adoption of green chemistry principles is not only for environmental benefit but is often crucial for achieving scalability and economic feasibility. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-chloropyrimido[5,4-d]pyrimidin-2-amine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis is commonly employed, starting with substituted pyrimidine precursors. Key steps include:

  • Chlorination : Use of POCl₃ or PCl₅ under reflux (60–100°C) to introduce chlorine at the 8-position .
  • Amination : Nucleophilic substitution with ammonia or primary amines in polar aprotic solvents (e.g., DMF, ethanol) at elevated temperatures (80–120°C) to install the 2-amine group .
  • Catalysis : Zinc chloride or palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in multi-component reactions .
    • Optimization : Yield improvements (from ~40% to >70%) are achieved by controlling solvent polarity, temperature gradients, and stoichiometric ratios of reagents .

Q. How is the structural integrity of this compound validated experimentally?

  • Analytical Techniques :

  • X-ray crystallography : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles to confirm regiochemistry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identifies aromatic proton environments (δ 7.5–8.5 ppm) and amine NH₂ signals (δ 5.5–6.5 ppm) .
  • IR : Detects N-H stretches (~3300–3400 cm⁻¹) and C-Cl vibrations (~600–700 cm⁻¹) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Key Findings :

  • Chlorine Position : The 8-chloro substituent enhances electrophilicity, improving binding to kinase ATP pockets (e.g., EGFR, VEGFR) .
  • Amino Group : The 2-amine facilitates hydrogen bonding with catalytic lysine residues in enzymes, critical for inhibitory activity .
  • Substituent Effects : Adding electron-withdrawing groups (e.g., CF₃) at the 5-position increases metabolic stability but may reduce solubility .
    • Experimental Validation : SAR is tested via enzymatic assays (IC₅₀ values) and molecular docking simulations (e.g., AutoDock Vina) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) against a target enzyme may arise from:

  • Assay Conditions : Variations in buffer pH, ATP concentration, or incubation time .
  • Purity : HPLC purity thresholds (>95% vs. <90%) significantly impact activity .
    • Resolution : Cross-validate data using orthogonal assays (e.g., SPR, thermal shift) and standardize protocols .

Q. What strategies are effective for studying intermolecular interactions in crystalline forms of this compound?

  • Crystallographic Challenges :

  • Crystal Growth : Slow evaporation from methanol/acetone mixtures produces diffraction-quality crystals .
  • Intermolecular Forces : π-Stacking (3.5–4.0 Å spacing) and N-H···Cl hydrogen bonds stabilize the lattice .
    • Advanced Tools : Hirshfeld surface analysis quantifies interaction contributions (e.g., Cl···H contacts: 15–20%) .

Q. What methodological innovations improve the scalability of synthetic protocols?

  • Flow Chemistry : Continuous flow reactors reduce reaction times (from 12 h to 2 h) and enhance reproducibility .
  • Solvent-Free Amination : Microwave-assisted reactions in neat conditions achieve >80% yield with reduced waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.